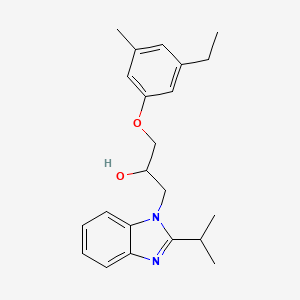
1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol, also known as Compound A, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of beta-adrenergic receptor agonists, which are commonly used in the treatment of asthma and other respiratory disorders.
Mechanism of Action
1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A acts as a selective beta-2 adrenergic receptor agonist, which means that it specifically targets the beta-2 adrenergic receptors in the lungs. Activation of these receptors leads to the relaxation of the smooth muscles in the airways, which results in bronchodilation. In addition, 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A has been shown to inhibit the release of pro-inflammatory cytokines, which may further contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A has been shown to have potent bronchodilatory effects in various animal models and human studies. It has also been shown to reduce airway hyperresponsiveness, which is a hallmark of asthma and COPD. In addition, 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A has been shown to reduce airway inflammation and mucus production, which may further contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A is its potent bronchodilatory effects, which make it a promising candidate for the treatment of respiratory disorders. In addition, 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A has been shown to have anti-inflammatory effects, which may further contribute to its therapeutic potential. However, one of the limitations of 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A is its relatively short half-life, which may limit its clinical use.
Future Directions
There are several future directions for the study of 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A. One potential direction is the development of novel formulations that can prolong its half-life and improve its pharmacokinetic properties. Another direction is the investigation of its potential therapeutic applications in other diseases, such as inflammatory bowel disease and multiple sclerosis. Finally, the development of more selective and potent beta-2 adrenergic receptor agonists based on the structure of 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A may lead to the discovery of new and more effective treatments for respiratory disorders.
Synthesis Methods
The synthesis of 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A involves a multi-step process, which includes the reaction of 3-ethyl-5-methylphenol with 2-chloro-1-(2-isopropyl-1H-benzimidazol-1-yl)ethanone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through column chromatography and recrystallization.
Scientific Research Applications
1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A has been extensively studied for its potential therapeutic applications in the treatment of respiratory disorders. It has been shown to have potent bronchodilatory effects, which makes it a promising candidate for the treatment of asthma and chronic obstructive pulmonary disease (COPD). In addition, 1-(3-ethyl-5-methylphenoxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol A has been shown to have anti-inflammatory effects, which may further contribute to its therapeutic potential.
properties
IUPAC Name |
1-(3-ethyl-5-methylphenoxy)-3-(2-propan-2-ylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-5-17-10-16(4)11-19(12-17)26-14-18(25)13-24-21-9-7-6-8-20(21)23-22(24)15(2)3/h6-12,15,18,25H,5,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZBTCBKOVGPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)C)OCC(CN2C3=CC=CC=C3N=C2C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

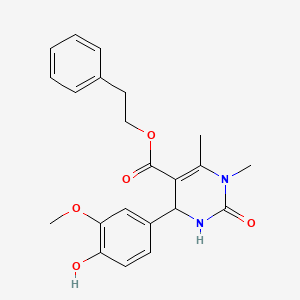
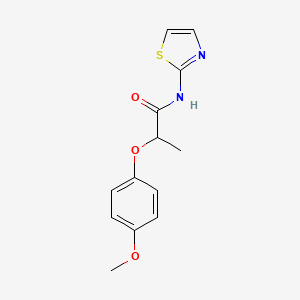
![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5116816.png)
![1-chloro-3-[4-(isopropylthio)butoxy]benzene](/img/structure/B5116820.png)
![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-methoxyphenyl)-N-[(1-methyl-4-piperidinyl)methyl]ethanamine](/img/structure/B5116821.png)
![1'-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5116830.png)
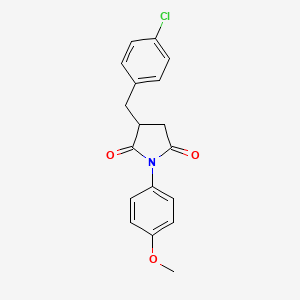


![2-{[(6-phenyl-4-pyrimidinyl)thio]methyl}-1H-benzimidazole](/img/structure/B5116866.png)
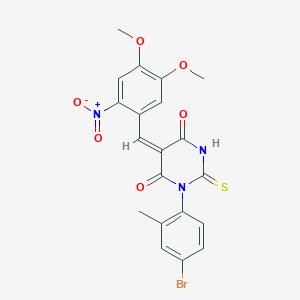
![N-{2-[2-(3-thienyl)acetyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B5116869.png)
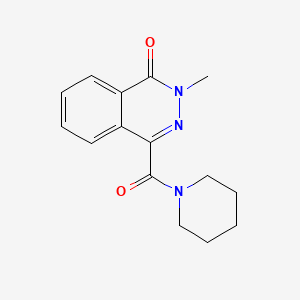
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5116885.png)